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Compound of Interest

Compound Name: Gold bromide

CAS No.: 57485-08-2

Cat. No.: B3053998

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Gold bromide, particularly gold(III) bromide (AuBr₃), has emerged as a versatile and powerful

catalyst in modern organic synthesis. Its strong Lewis acidic character and unique affinity for

alkynes enable a wide range of chemical transformations, often under mild reaction conditions.

This document provides detailed application notes and experimental protocols for key organic

reactions catalyzed by gold bromide, facilitating its use in research and development.

Synthesis of Polysubstituted Furans
Application Note: Gold(III) bromide is an effective catalyst for the synthesis of polysubstituted

furans from propargylic alcohols or N-tosylpropargyl amines and 1,3-dicarbonyl compounds.

The reaction proceeds via a propargylic substitution followed by a cycloisomerization cascade.

This methodology offers a straightforward route to complex furan derivatives, which are

common motifs in natural products and pharmaceuticals. The use of ionic liquids as the solvent

can allow for catalyst recycling, enhancing the sustainability of the process.[1][2]

Quantitative Data: AuBr₃-Catalyzed Furan Synthesis
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Entry

Propar
gylic
Substr
ate

1,3-
Dicarb
onyl
Comp
ound

Cataly
st
Syste
m

Solven
t

Temp.
(°C)

Time
Yield
(%)

Ref.

1

1a (N-

Tosylpr

opargyl

amine)

Acetyla

cetone

5 mol%

AuBr₃ /

15

mol%

AgOTf

ClCH₂C

H₂Cl
60 19 h 75 [1]

2

1f

(Propar

gylic

alcohol)

Acetyla

cetone

5 mol%

AuBr₃ /

15

mol%

AgOTf

[EMIM]

[NTf₂]
60 10 min quant. [2]

3

1e

(Propar

gylic

alcohol)

Ethyl

acetoac

etate

5 mol%

AuBr₃ /

15

mol%

AgOTf

[EMIM]

[NTf₂]
60 10 min 91 [2]

4

1d

(Propar

gylic

alcohol)

Acetyla

cetone

5 mol%

AuBr₃ /

15

mol%

AgOTf

[EMIM]

[NTf₂]
60 30 min 38 [2]

Experimental Protocol: Synthesis of Polysubstituted
Furans from N-Tosylpropargyl Amines[1]

To a solution of the N-tosylpropargyl amine (1.0 equiv) and the 1,3-dicarbonyl compound (3.0

equiv) in 1,2-dichloroethane, add AuBr₃ (5 mol%) and AgOTf (15 mol%) at room

temperature.

Stir the reaction mixture at 60 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired

polysubstituted furan.

Reaction Workflow

N-Tosylpropargyl Amine

Propargylic Substitution &
Cycloisomerization

1,3-Dicarbonyl Compound AuBr3 / AgOTf ClCH2CH2Cl, 60 °C

Workup & Purification

Polysubstituted Furan

Click to download full resolution via product page

Caption: Workflow for AuBr₃-catalyzed furan synthesis.

Nucleophilic Substitution of Propargylic Alcohols
Application Note: Gold(III) bromide catalyzes the direct nucleophilic substitution of propargylic

alcohols with a variety of carbon, oxygen, and sulfur nucleophiles.[3] This reaction proceeds

under very mild conditions, typically at room temperature in dichloromethane, providing a

powerful tool for the formation of C-C, C-O, and C-S bonds. The reaction is believed to proceed

through the formation of a stabilized propargylic carbocation intermediate.[4]
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Quantitative Data: AuBr₃-Catalyzed Propargylic
Substitution

Entry
Propargyl
ic Alcohol

Nucleoph
ile

Catalyst Solvent Yield (%) Ref.

1

1,3-

Diphenylpr

op-2-yn-1-

ol

Allyltrimeth

ylsilane

5 mol%

AuBr₃
CH₂Cl₂ 95 [4]

2

1,3-

Diphenylpr

op-2-yn-1-

ol

Anisole
5 mol%

AuBr₃
CH₂Cl₂ 85 [4]

3

1,3-

Diphenylpr

op-2-yn-1-

ol

Thiophenol
5 mol%

AuBr₃
CH₂Cl₂ 92 [4]

4

1,3-

Diphenylpr

op-2-yn-1-

ol

Methanol
5 mol%

AuBr₃
CH₂Cl₂ 88 [4]

Experimental Protocol: General Procedure for
Propargylic Substitution[3]

To a solution of the propargylic alcohol (1.0 equiv) in dichloromethane, add the nucleophile

(1.2-2.0 equiv).

Add AuBr₃ (5 mol%) to the mixture at room temperature.

Stir the reaction at room temperature and monitor by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography.

Proposed Catalytic Cycle

AuBr3Propargylic Alcohol Propargyl Carbocation
[R-C≡C-C⁺R'R'']AuBr3(OH)⁻

 + AuBr3

Substituted Product + NuH

H2O-AuBr3

Nucleophile (NuH)

 - H2O

Click to download full resolution via product page

Caption: Proposed mechanism for AuBr₃-catalyzed propargylic substitution.

Synthesis of Quinolines (A³-Coupling/Cyclization)
Application Note: A combination of a gold(III) salt and a copper(I) salt, such as AuCl₃/CuBr, can

be used to catalyze the three-component reaction of aldehydes, amines, and alkynes to

synthesize quinoline derivatives.[5] This one-pot reaction is based on the gold-catalyzed

nucleophilic addition of a terminal alkyne to an imine (formed in situ) and subsequent

intramolecular cyclization. This method provides an efficient route to functionalized quinolines,

which are important scaffolds in medicinal chemistry.

Quantitative Data: AuCl₃/CuBr-Catalyzed Quinoline
Synthesis
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Entry
Aldehyd
e

Amine Alkyne
Catalyst
System

Solvent
Yield
(%)

Ref.

1
Benzalde

hyde
Aniline

Phenylac

etylene

5 mol%

AuCl₃ /

10 mol%

CuBr

CH₃CN 85 [5]

2

4-

Chlorobe

nzaldehy

de

Aniline
Phenylac

etylene

5 mol%

AuCl₃ /

10 mol%

CuBr

CH₃CN 82 [5]

3

4-

Methoxy

benzalde

hyde

Aniline
Phenylac

etylene

5 mol%

AuCl₃ /

10 mol%

CuBr

CH₃CN 88 [5]

4
Benzalde

hyde

4-

Methylani

line

Phenylac

etylene

5 mol%

AuCl₃ /

10 mol%

CuBr

CH₃CN 87 [5]

Experimental Protocol: Three-Component Synthesis of
Quinolines[5]

In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), alkyne (1.2

mmol), AuCl₃ (0.05 mmol), and CuBr (0.10 mmol) in acetonitrile (5 mL).

Stir the reaction mixture at 80 °C in a sealed tube.

Monitor the reaction by TLC.

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the residue by column chromatography on silica gel to obtain the desired quinoline.

Reaction Cascade Diagram

Aldehyde

Imine Formation

Amine

A³-Coupling
(Au/Cu catalyzed)

Alkyne

Propargylamine Intermediate

Intramolecular Cyclization
(Au catalyzed)

Quinoline Product

Click to download full resolution via product page

Caption: Cascade process for the synthesis of quinolines.

Diels-Alder Reaction
Application Note: Gold(III) bromide is known to catalyze the Diels-Alder reaction, for instance,

between an enynal unit and a carbonyl compound.[6] While detailed experimental protocols

specifically employing AuBr₃ for a standard Diels-Alder reaction are not extensively
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documented in the reviewed literature, gold catalysts, in general, are effective for such

transformations. The following is a general protocol for a gold-catalyzed Diels-Alder reaction

which can be adapted for AuBr₃.

Experimental Protocol: Gold-Catalyzed Diels-Alder
Reaction (General)

To a solution of the diene (1.2 equiv) and the dienophile (1.0 equiv) in a suitable solvent

(e.g., dichloromethane or toluene), add the gold catalyst (e.g., AuBr₃, 1-5 mol%).

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to

elevated temperatures).

Monitor the reaction progress by TLC or GC-MS.

Upon completion, quench the reaction if necessary and remove the solvent under reduced

pressure.

Purify the product by flash column chromatography.

Catalytic Cycle for a [4+2] Cycloaddition
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Caption: General catalytic cycle for a Lewis acid-catalyzed Diels-Alder reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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